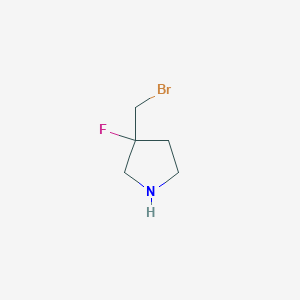

3-(Bromomethyl)-3-fluoropyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9BrFN |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

3-(bromomethyl)-3-fluoropyrrolidine |

InChI |

InChI=1S/C5H9BrFN/c6-3-5(7)1-2-8-4-5/h8H,1-4H2 |

InChI Key |

AXRZZAKLSPXQQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CBr)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 3 Fluoropyrrolidine and Its Precursors

Stereoselective Construction of the 3-Fluoropyrrolidine (B48656) Core

The creation of the stereodefined 3-fluoropyrrolidine ring system is the cornerstone of synthesizing the target compound. Various modern synthetic methods have been developed to achieve this with high levels of control over the stereochemistry at the fluorine-bearing carbon.

Intramolecular Halocyclization Approaches to Fluorinated Pyrrolidines

Intramolecular halocyclization reactions represent a powerful strategy for the construction of halogenated heterocycles. In the context of 3-fluoropyrrolidines, iodocyclization of carefully designed allylic fluoride (B91410) precursors has proven effective. A notable approach involves a 5-exo-trig iodocyclization of allylic fluorides that contain a nitrogen nucleophile. synquestlabs.com

These allylic fluoride precursors are synthesized via the electrophilic fluorination of corresponding allylsilanes. The subsequent iodocyclization, typically promoted by iodine, proceeds with high diastereoselectivity. The presence of the allylic fluorine atom directs the cyclization to favor the syn-diastereomer. This stereocontrol is thought to arise from the formation of an I(2)-π complex where the fluorine atom is positioned inside, guiding the attack of the nitrogen nucleophile. synquestlabs.com Diastereomeric ratios for this transformation can be quite high, often ranging from 10:1 to over 20:1 for N-tosyl-3-fluoropent-4-en-1-amines and related amides. synquestlabs.com

Table 1: Stereoselectivity in Iodocyclization of Allylic Fluorides

| Substrate Type | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|

| N-Tosyl-3-fluoropent-4-en-1-amines | 10:1 to >20:1 | synquestlabs.com |

Strategies Involving Bromofluorination of Alkenyl Azides and Subsequent Cyclization to Form 3-Fluoropyrrolidines

A robust pathway to 3-fluoropyrrolidines involves the bromofluorination of alkenyl azides. This method introduces both a fluorine and a bromine atom across a double bond, setting the stage for subsequent cyclization. A key example is the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, a close analogue of the target precursor. Current time information in Bangalore, IN.

The synthesis commences with the bromofluorination of an alkenyl azide (B81097), such as 4-azido-2-methyl-1-butene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a fluoride source like triethylamine (B128534) trishydrofluoride (Et3N·3HF) in a solvent such as dichloromethane (B109758) at low temperatures. Current time information in Bangalore, IN. The resulting bromofluorinated azide is then subjected to reduction. The azide functionality is reduced to a primary amine, which can be performed using various methods, such as catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst.

Crucially, the newly formed amine is trapped in situ with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected intermediate. The final ring closure to the pyrrolidine (B122466) is achieved through an intramolecular nucleophilic substitution. This is typically promoted by a base, such as sodium hydride in a polar aprotic solvent like DMF, which deprotonates the carbamate (B1207046) nitrogen, enabling it to displace the bromine atom and form the pyrrolidine ring. Current time information in Bangalore, IN. This sequence provides an efficient route to the N-Boc-protected 3-fluoropyrrolidine core. Current time information in Bangalore, IN.

Catalytic Asymmetric Methods for Fluoropyrrolidine Synthesis

The demand for enantiomerically pure fluorinated compounds has driven the development of catalytic asymmetric methods. These strategies employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to specific enantiomers of the 3-fluoropyrrolidine core.

One powerful approach is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. Copper(I) catalysts, in particular, when paired with chiral ligands, have been shown to be effective in synthesizing highly enantioenriched fluoropyrrolidines. ambeed.com

Another cutting-edge strategy involves multicomponent reactions enabled by photoredox catalysis. For instance, a visible-light-induced asymmetric three-component fluoroalkylation has been developed using a chiral-at-rhodium Lewis acid catalyst. achemblock.com This process generates fluoroalkyl radicals that can be incorporated into complex chiral molecules with high enantioselectivity. achemblock.com Organocatalysis also offers a metal-free alternative. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric formation of C-C bonds, leading to stereodefined pyrrolidine rings. cphi-online.com

Table 2: Examples of Catalytic Asymmetric Methods for Pyrrolidine Synthesis

| Catalyst Type | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Copper(I) Complex | 1,3-Dipolar Cycloaddition | Access to enantioenriched fluoropyrrolidines. | ambeed.com |

| Chiral Rhodium Lewis Acid | Photoredox Fluoroalkylation | High enantioselectivity (up to 98% ee). | achemblock.com |

| L-proline-functionalized Nanoparticles | Three-component Reaction | Heterogeneous, reusable catalyst for stereoselective synthesis. | cphi-online.com |

Regioselective Introduction of the Bromomethyl Functionality at C3 of Fluoropyrrolidines

The introduction of a bromomethyl group at the C3 position of a 3-fluoropyrrolidine ring, which already bears a fluorine atom at the same position, requires a functional group handle to be present at C3. A common and logical precursor for this transformation is a 3-fluoro-3-(hydroxymethyl)pyrrolidine derivative. The synthesis of this precursor can be envisioned from a starting material containing a ketone, which can undergo fluorination and subsequent functional group manipulations.

Once the N-protected 3-fluoro-3-(hydroxymethyl)pyrrolidine is obtained, the conversion of the primary alcohol to a bromomethyl group is a standard transformation in organic synthesis. A widely used method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and is generally high-yielding, converting the hydroxymethyl group into the desired bromomethyl functionality with high regioselectivity. The final product is the N-protected 3-(bromomethyl)-3-fluoropyrrolidine.

Protecting Group Chemistry in the Synthesis of this compound Derivatives, e.g., N-Boc protection

Protecting group chemistry is indispensable in the multistep synthesis of complex molecules like this compound. The pyrrolidine nitrogen is a nucleophilic and basic center that can interfere with many synthetic transformations. Therefore, its protection is crucial.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the pyrrolidine nitrogen in these synthetic sequences. Current time information in Bangalore, IN. The Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.

The key advantages of the N-Boc group include:

Stability: It is robust and stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation.

Facilitating Cyclization: As seen in the synthesis from alkenyl azides, the deprotonation of the N-H bond of the Boc-carbamate is a key step in the final ring-closing reaction. Current time information in Bangalore, IN.

Directing Group: In some reactions, the bulky Boc group can influence the stereochemical outcome.

Ease of Removal: The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to liberate the free amine without affecting other functional groups.

The use of N-Boc protection ensures that the synthetic steps, such as bromofluorination, reduction, and the final conversion to the bromomethyl group, can proceed without undesired side reactions at the nitrogen atom. Current time information in Bangalore, IN.

Novel Reagent Systems and Catalysts Utilized in 3-Fluoropyrrolidine Construction

Modern synthetic chemistry has introduced a variety of novel reagents and catalysts that have enabled more efficient and selective syntheses of fluorinated pyrrolidines.

Novel Reagents:

Selectfluor: This electrophilic fluorinating agent is used in fluorination-induced intramolecular cyclizations to produce fluoro-substituted heterocyclic systems.

Triethylamine trishydrofluoride (Et₃N·3HF): A convenient and safer alternative to anhydrous hydrogen fluoride, it serves as a nucleophilic fluoride source in reactions like bromofluorination. Current time information in Bangalore, IN.

Di-tert-butyl dicarbonate (Boc₂O): While a standard reagent, its application in trapping amines in situ followed by base-mediated cyclization represents an efficient one-pot functionalization and ring-formation strategy. Current time information in Bangalore, IN.

Novel Catalysts:

Heterogeneous Catalysts: To improve sustainability and simplify purification, heterogeneous catalysts have been developed. An example is L-proline functionalized manganese ferrite (B1171679) magnetic nanorods, which act as a reusable catalyst for the stereoselective synthesis of spiro-pyrrolidines. cphi-online.com Another example is a chitosan-copper catalyst, which is a biodegradable and effective catalyst for 1,3-dipolar cycloadditions.

Photoredox Catalysts: The use of visible light to drive chemical reactions has led to the development of photoredox catalysts, such as chiral-at-rhodium Lewis acids, which enable novel multicomponent asymmetric syntheses of fluorinated compounds. achemblock.com

Cobalt Catalysts: Cobalt complexes, such as [CpCo(C₂H₄)₂], have been used to catalyze [2+2+2] cycloadditions, providing access to complex fused-ring systems containing pyridines, a strategy that could be adapted for related nitrogen heterocycles.

Table 3: Overview of Novel Reagents and Catalysts

| Reagent/Catalyst | Application | Advantage | Reference |

|---|---|---|---|

| Selectfluor | Electrophilic Fluorination/Cyclization | Induces cyclization upon fluorination. | |

| Et₃N·3HF | Nucleophilic Fluorination | Safer and easier to handle fluoride source. | Current time information in Bangalore, IN. |

| Chitosan-Cu | 1,3-Dipolar Cycloaddition | Biodegradable, reusable heterogeneous catalyst. |

Transformations and Chemical Reactivity of 3 Bromomethyl 3 Fluoropyrrolidine

Nucleophilic Displacement Reactions of the Bromomethyl Group

The bromomethyl group in 3-(bromomethyl)-3-fluoropyrrolidine is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group, in this case, the bromide ion, departs in a single, concerted step. libretexts.orglibretexts.org This mechanism results in an inversion of stereochemistry if the carbon atom were chiral; however, the carbon of the bromomethyl group is not a stereocenter.

The reactivity of the C-Br bond is due to the significant electronegativity difference between carbon and bromine, which polarizes the bond and renders the carbon atom electron-deficient and thus susceptible to nucleophilic attack. youtube.comyoutube.com A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of functionalized pyrrolidine (B122466) derivatives.

Common nucleophiles for this transformation include:

Hydroxide and alkoxides (e.g., RO⁻) to form alcohols and ethers, respectively.

Cyanide (CN⁻) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097) (N₃⁻) to form an azidomethyl derivative, a precursor to an aminomethyl group via reduction.

Amines (e.g., RNH₂, R₂NH) to yield substituted amines.

Thiolates (RS⁻) to generate thioethers.

The general scheme for the SN2 reaction at the bromomethyl group is depicted below:

Scheme 1: General SN2 reaction of this compound with a nucleophile (Nu⁻).

The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents like DMF or DMSO are typically preferred for SN2 reactions.

Table 1: Examples of Nucleophilic Displacement Products from this compound

| Nucleophile | Product Class | Illustrative Product Structure |

| Hydroxide (OH⁻) | Alcohol | 3-(Hydroxymethyl)-3-fluoropyrrolidine |

| Methoxide (CH₃O⁻) | Ether | 3-Fluoro-3-(methoxymethyl)pyrrolidine |

| Cyanide (CN⁻) | Nitrile | (3-Fluoropyrrolidin-3-yl)acetonitrile |

| Azide (N₃⁻) | Azide | 3-(Azidomethyl)-3-fluoropyrrolidine |

| Ammonia (NH₃) | Primary Amine | (3-Fluoropyrrolidin-3-yl)methanamine |

Modifications and Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo a variety of chemical transformations. This allows for the introduction of diverse substituents on the nitrogen atom, further expanding the synthetic utility of the this compound scaffold. The functionalization of the pyrrolidine nitrogen is a common strategy in the synthesis of bioactive molecules. nih.govrsc.org

Key functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group on the nitrogen. For instance, the synthesis of certain ionic liquids involves the alkylation of the pyrrolidine nitrogen. ossila.com

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylpyrrolidines (amides). This is a common method to introduce carbonyl-containing moieties.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylpyrrolidines (sulfonamides).

Reductive Amination: The pyrrolidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield an N-alkylated product. thieme-connect.de

These modifications can significantly alter the physical and chemical properties of the molecule, such as its basicity, polarity, and conformational preferences.

Table 2: Common Functionalization Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | General Product Structure |

| N-Alkylation | Methyl iodide (CH₃I) | 1-Methyl-3-(bromomethyl)-3-fluoropyrrolidine |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-3-(bromomethyl)-3-fluoropyrrolidine |

| N-Sulfonylation | Tosyl chloride (TsCl) | 1-Tosyl-3-(bromomethyl)-3-fluoropyrrolidine |

| Reductive Amination | Acetone, NaBH₄ | 1-Isopropyl-3-(bromomethyl)-3-fluoropyrrolidine |

Stereochemical Aspects in the Derivatization of Chiral 3-Fluoropyrrolidine (B48656) Scaffolds

The carbon atom at the C3 position, which bears the fluorine atom, is a stereocenter. This means that this compound can exist as two enantiomers: (R)-3-(bromomethyl)-3-fluoropyrrolidine and (S)-3-(bromomethyl)-3-fluoropyrrolidine. The stereochemical integrity of this center is often crucial, as the biological activity of chiral molecules can be highly dependent on their absolute configuration. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

When performing chemical transformations on this scaffold, it is essential to consider the potential impact on the C3 stereocenter.

Reactions at the bromomethyl group and the pyrrolidine nitrogen are spatially removed from the C3 stereocenter. Therefore, under standard conditions, these reactions are not expected to cause epimerization or racemization at C3. This allows for the derivatization of enantiomerically pure starting materials into enantiomerically pure products.

The use of enantiomerically pure (R)- or (S)-3-fluoropyrrolidine derivatives as starting materials is a common strategy in the synthesis of complex chiral molecules, such as pharmaceutical agents and other bioactive compounds. ossila.comgoogle.com

The ability to selectively use either the (R) or (S) enantiomer and maintain its stereochemical purity throughout a synthetic sequence is a powerful tool in asymmetric synthesis.

Table 3: Stereochemical Outcomes in the Derivatization of Chiral 3-Fluoropyrrolidine Scaffolds

| Starting Material Enantiomer | Reaction Type (at N1 or CH₂Br) | Product Enantiomer | Significance |

| (R)-3-(Bromomethyl)-3-fluoropyrrolidine | N-Acetylation | (R)-1-Acetyl-3-(bromomethyl)-3-fluoropyrrolidine | Retention of the (R) configuration allows for the synthesis of specific enantiopure compounds. |

| (S)-3-(Bromomethyl)-3-fluoropyrrolidine | N-Acetylation | (S)-1-Acetyl-3-(bromomethyl)-3-fluoropyrrolidine | Retention of the (S) configuration provides access to the opposite enantiomeric series of products. |

| Racemic this compound | N-Acetylation | Racemic 1-Acetyl-3-(bromomethyl)-3-fluoropyrrolidine | Results in a mixture of enantiomers, which may require subsequent resolution if a single enantiomer is desired. |

Strategic Applications of 3 Bromomethyl 3 Fluoropyrrolidine As a Key Building Block in Advanced Chemical Synthesis

Rational Design and Synthesis of Bioactive Agents Utilizing the 3-Fluoropyrrolidine-3-methyl Scaffold

The 3-fluoropyrrolidine (B48656) moiety is a privileged scaffold in drug discovery, offering a unique combination of conformational constraint and metabolic stability. The introduction of a fluorine atom can significantly influence a molecule's pKa, lipophilicity, and binding interactions with protein targets, making it a valuable tool for medicinal chemists. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) is a therapeutic target for the management of type 2 diabetes. nih.govnih.gov Inhibitors of this enzyme, known as gliptins, work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.govyoutube.com The pyrrolidine-2-carbonitrile (B1309360) structure is a common warhead for potent DPP-IV inhibitors. Research has shown that strategic fluorination of the pyrrolidine (B122466) ring can enhance inhibitor potency and selectivity.

Amides derived from (S)-3-fluoropyrrolidine and substituted cyclohexylglycine analogues have been synthesized and evaluated as DPP-IV inhibitors. researchgate.net These studies found that compounds incorporating the (S)-3-fluoropyrrolidine moiety demonstrated good selectivity for DPP-IV over related enzymes like quiescent cell proline dipeptidase (QPP). researchgate.net

Further structure-activity relationship (SAR) studies have explored the impact of fluorine substitution at the C4 position of the 2-cyanopyrrolidine moiety in inhibitors of Fibroblast Activation Protein (FAP), a target with structural similarity to DPP-IV. In one study, a (4S)-fluoropyrrolidine analog (IC₅₀ = 3.3 nM) showed FAP affinity comparable to its 4,4-difluorinated counterpart (IC₅₀ = 3.2 nM) and a threefold higher affinity than the non-fluorinated version (IC₅₀ = 10.3 nM). nih.govsemanticscholar.org This highlights that even a single fluorine atom can significantly improve binding affinity. semanticscholar.org Removing an unfavorably positioned fluorine atom from a difluorinated compound to create a monofluorinated version was hypothesized to improve potency, a theory supported by the resulting high FAP-binding affinity. nih.govsemanticscholar.org

Table 1: Comparison of FAP Inhibitor Potency

| Compound Moiety | IC₅₀ (nM) | Reference |

|---|---|---|

| (4S)-Fluoropyrrolidine | 3.3 | nih.govsemanticscholar.org |

| 4,4-Difluoropyrrolidine | 3.2 | nih.govsemanticscholar.org |

| Unsubstituted Pyrrolidine | 10.3 | nih.govsemanticscholar.org |

The utility of the 3-fluoropyrrolidine scaffold extends beyond DPP-IV inhibitors. The compound (S)-(+)-3-fluoropyrrolidine hydrochloride serves as a versatile building block for preparing analogues of various active pharmaceutical ingredients (APIs). ossila.com Its secondary amine allows for straightforward attachment to molecular scaffolds via nucleophilic substitution. ossila.com For instance, a pyrazolopyridazine inhibitor of a tyrosine-regulated kinase was modified with this scaffold, resulting in a compound with a pIC₅₀ of 6.73. ossila.com

The fluorinated pyrrolidine ring system is also a key component in the development of novel anti-infective agents.

Antibacterial Agents : Novel fluoroquinolones featuring a 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl) moiety have been synthesized. nih.gov One derivative, the (3R, 4S)-3-aminomethyl-4-trifluoromethyl compound, was identified as an optimal candidate due to its potent activity against quinolone- and methicillin-resistant Staphylococcus aureus. nih.gov

Antifungal Agents : The introduction of fluorine atoms into pyrrolidinyl rings has been shown to be crucial for antifungal activity. nih.gov Copper(I)-catalysed asymmetric cycloaddition reactions have been developed to produce a variety of chiral fluoropyrrolidines that exhibit significant antifungal properties against common plant fungi, demonstrating the positive impact of fluorination on biological activity. nih.gov

Contributions to Chemical Library Synthesis and Scaffold Diversification

The development of high-quality, structurally diverse small molecule libraries is fundamental to modern drug discovery. whiterose.ac.uk Building blocks with high sp3 character are particularly sought after to explore new chemical space. whiterose.ac.uk 3-(Bromomethyl)-3-fluoropyrrolidine and related structures are ideal for this purpose. A synthetic route to tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate has been developed, highlighting its role as an interesting and useful building block for creating new pharmaceutical compounds. researchgate.net

The presence of the primary C(sp³)–Br bond in the bromomethyl group provides a reactive handle for downstream synthetic modifications, making it an electrophilic linchpin. nih.gov This allows for facile diversification and the generation of multiply fluorinated scaffolds. nih.gov The synthesis of various fluoropyrrolidines and (fluoroalkyl)pyrrolidines is of great interest in medicinal chemistry, as these scaffolds can be used to build extensive libraries of novel compounds for biological screening. scilit.com

Emerging Applications in Materials Science Research

Beyond its applications in medicinal chemistry, the 3-fluoropyrrolidine scaffold is finding use in the development of advanced functional materials, particularly in the fields of energy storage and ferroelectrics.

Ionic liquids (ILs) are salts that are liquid at low temperatures and are being explored as electrolytes in energy storage devices due to their unique properties. ossila.commudring.org Fluorine-substituted pyrrolidinium-based ionic liquids have shown promise for use in high-voltage lithium-ion batteries. ossila.com Specifically, ionic liquids synthesized from (R)-(−)-3-fluoropyrrolidine hydrochloride exhibit high oxidation stability (greater than 5.5 V vs. Li+/Li) and demonstrate good cyclability in high-voltage applications up to 4.7 V. ossila.com The synthesis involves alkylation of the secondary amine followed by a quaternization reaction. ossila.com

Ferroelectric materials, which exhibit spontaneous electric polarization that can be reversed by an external electric field, have applications in sensors, memory, and actuators. The integration of chiral 3-fluoropyrrolidine has led to the creation of novel molecular perovskite ferroelectrics with enhanced properties. ossila.comossila.com

A cadmium-(S)-(+)-3-fluoropyrrolidine perovskite demonstrates a Curie temperature (Tc) of 303 K. ossila.com This is a significant 63 K higher than the non-fluorinated cadmium-pyrrolidine complex, effectively extending the material's operational temperature into the room-temperature range. ossila.com Furthermore, a perovskite complex made with methylated (R)-(−)-3-Fluoropyrrolidine and cadmium chloride exhibits dual-phase transitions with switchable dielectric constants at high temperatures of 370 K and 460 K. ossila.com Enantiomorphic perovskite ferroelectrics created with either (R)- or (S)-3-fluoropyrrolidium and manganese bromide have also been shown to display circularly polarized luminescence, opening up possibilities for applications in photonics. ossila.com

Table 2: Properties of 3-Fluoropyrrolidine-Based Ferroelectric Materials

| Material Composition | Key Property | Value | Reference |

|---|---|---|---|

| Cadmium-(S)-(+)-3-fluoropyrrolidine Perovskite | Curie Temperature (Tc) | 303 K | ossila.com |

| Methylated (R)-(−)-3-Fluoropyrrolidine-CdCl₂ Complex | Phase Transition Temperatures | 370 K and 460 K | ossila.com |

| (R/S)-3-fluoropyrrolidium MnBr₃ | Optical Property | Circularly Polarized Luminescence | ossila.com |

Use as a Chemical Probe in Biological Systems

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the specific application of this compound as a chemical probe in biological systems. While the structural motifs of this compound—a reactive bromomethyl group and a fluorinated pyrrolidine scaffold—suggest potential for such applications, there is currently no available data to substantiate its use in this context.

Chemical probes are powerful tools in chemical biology, designed to interact with specific biological targets and elucidate their functions. These molecules often possess a reactive functional group for covalent modification of the target and a reporter tag for detection and analysis. The bromomethyl group within this compound could theoretically serve as a reactive handle for covalent engagement with nucleophilic residues in proteins. The fluorine atom can offer metabolic stability and modulate the physicochemical properties of the molecule, which are desirable attributes for a chemical probe.

Despite these theoretical advantages, the scientific community has not yet reported the synthesis and utilization of this compound for purposes such as:

Activity-Based Protein Profiling (ABPP): A technique that uses reactive probes to label and identify active enzymes in complex biological samples.

Target Identification and Validation: Where a probe is used to isolate and identify the cellular targets of a bioactive compound.

Covalent Ligand Development: The design of inhibitors or modulators that form a permanent bond with their biological target.

The current body of scientific knowledge primarily focuses on the utility of related fluorinated pyrrolidine derivatives as building blocks in medicinal chemistry for the synthesis of potential therapeutic agents. For instance, the closely related compound, (R)-(−)-3-Fluoropyrrolidine hydrochloride, is documented as a synthetic intermediate for creating enzyme inhibitors. However, this does not equate to the use of this compound itself as a standalone chemical probe.

The lack of published data may indicate that research in this specific area is still in its infancy or that the compound may present synthetic or practical challenges that have hindered its development as a chemical probe. It is also possible that such research exists but has not been made publicly available.

Therefore, while the chemical structure of this compound is suggestive of its potential as a chemical probe, there is no empirical evidence in the current scientific literature to support this application. Further research would be required to explore and validate its utility in probing biological systems.

Mechanistic Insights and Characterization Methodologies in 3 Bromomethyl 3 Fluoropyrrolidine Research

Elucidation of Reaction Mechanisms for Fluoropyrrolidine Formation

The synthesis of 3-fluoropyrrolidines is achieved through various strategic pathways, each with distinct mechanistic features. One notable method involves the bromofluorination of specific alkenyl azides. For instance, a synthetic route to produce 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine begins with the bromofluorination of 4-azido-2-methyl-1-butene. This key step is followed by the reduction of the resulting amine and subsequent cyclization to form the 3-fluorinated pyrrolidine (B122466) ring. researchgate.net This pathway is efficient, marked by a lack of significant side reactions, which simplifies purification. researchgate.net

Another established mechanism is the 5-exo-trig iodocyclisation of allylic fluorides that have a nitrogen nucleophile. This method has been successfully used to create a range of 3-fluoropyrrolidines. nih.gov The reaction demonstrates significant syn-stereocontrol, which is attributed to the formation of I(2)-π complexes where the fluorine atom is positioned inside during the ring-closing step. nih.gov

Furthermore, density functional theory (DFT) calculations have been instrumental in clarifying the mechanisms of oxidative fluorination reactions that produce 3-fluoropyrrolidines. One such study investigated the formation of 3-fluoropyrrolidine (B48656) from a homoallylic amine using iodosobenzene (B1197198) (PhIO) as an oxidant in the presence of the Lewis acid BF3. researchgate.net The calculations revealed that the iodosobenzene requires activation by two Lewis acid molecules to be effective. researchgate.net The insights gained from these computational studies are crucial for optimizing reaction conditions and improving the selectivity of fluorocyclization reactions. researchgate.net

| Method | Key Reactants | Mechanism Highlights | Reference |

| Bromofluorination/Cyclization | Alkenyl azide (B81097) | Bromofluorination followed by reduction and cyclization. | researchgate.net |

| Iodocyclisation | Allylic fluoride (B91410) with nitrogen nucleophile | 5-exo-trig cyclization with syn-stereocontrol via I(2)-π complexes. | nih.gov |

| Oxidative Fluorination | Homoallylic amine, PhIO, BF3 | Lewis acid activation of the oxidant is required. | researchgate.net |

Advanced Spectroscopic Characterization, e.g., NMR and Mass Spectrometry, of Fluorinated Pyrrolidine Intermediates

The structural confirmation and analysis of fluorinated pyrrolidine intermediates like 3-(bromomethyl)-3-fluoropyrrolidine rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable tools. ¹⁹F NMR is particularly valuable due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and simplified spectra as there are typically few fluorine atoms in the molecule. nih.govnih.gov This technique can provide detailed information about the electronic environment of the fluorine atom, which is sensitive to subtle changes in molecular geometry and substitution. researchgate.net For instance, in the analysis of fluorinated polymers, ¹⁹F NMR can reveal sequence orders. researchgate.net For chiral fluorinated compounds, NMR in anisotropic chiral media can be used to differentiate between enantiomers. rsc.org While specific spectral data for this compound is not broadly published, data for related compounds like (S)-3-fluoropyrrolidine provides a reference for expected chemical shifts. chemicalbook.com

Mass Spectrometry: MS, often coupled with liquid chromatography (LC-MS), is critical for determining the molecular weight and fragmentation patterns of fluorinated pyrrolidines. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental composition. nih.gov Techniques like atmospheric-solid-analysis-probe (ASAP) HRMS have been developed for the characterization of fluorinated polymers that are challenging to analyze by conventional methods. nih.gov This approach, combined with Kendrick-mass-defect analysis, helps in deciphering complex mass spectra of polymeric materials. nih.gov

| Technique | Application in Fluoropyrrolidine Analysis | Key Advantages | Reference |

| ¹⁹F NMR | Elucidating the electronic environment of the fluorine atom, determining stereochemistry, and analyzing sequence in polymers. | High sensitivity, low background signal, sensitive to structural changes. | nih.govnih.govresearchgate.net |

| ¹H and ¹³C NMR | Determining the overall carbon-hydrogen framework of the molecule. | Provides fundamental structural information. | chemicalbook.comtandfonline.com |

| LC-MS/HRMS | Confirming molecular weight and elemental composition, and identifying intermediates and byproducts. | High accuracy and sensitivity for molecular formula determination. | nih.govnih.gov |

Computational and Molecular Modeling Studies in Derivatization and Design

Computational chemistry and molecular modeling have become essential for understanding the properties and reactivity of fluorinated pyrrolidines and for designing new derivatives.

Density Functional Theory (DFT): DFT studies are frequently employed to investigate reaction mechanisms and predict molecular properties. As mentioned earlier, DFT calculations have provided deep insights into the oxidative fluorination for synthesizing 3-fluoropyrrolidines by modeling the transition states and intermediates. researchgate.net Such studies can also be used to understand the interactions between molecules, for example, the study of pyrrole-isoxazole derivatives as chemosensors for fluoride anions was investigated using DFT. nih.gov These theoretical investigations help in rationalizing experimental observations and guiding the development of new synthetic methodologies. researchgate.netrsc.org

Molecular Modeling and De Novo Design: Beyond mechanistic studies, molecular modeling is used in the de novo design of novel compounds with desired biological activities. nih.gov By understanding the structure of a target receptor, computational protocols can predict the binding of potential ligands. This approach, combined with programs that generate synthetically accessible molecules, can accelerate the discovery of new drug candidates. nih.gov For example, a combined molecular modeling and de novo design strategy was used to develop an inhibitor for the Fibroblast Growth Factor Receptor 2 (FGFR2). nih.gov The conformational preferences and physicochemical properties of pyrrolidine rings, influenced by fluorine substitution, can be modeled to optimize their fit and interaction with biological targets.

| Modeling Technique | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of molecular orbitals. | Understanding transition states, reaction energy barriers, and selectivity. | researchgate.nettandfonline.comnih.gov |

| Molecular Modeling / De Novo Design | Design of new derivatives with specific biological targets. | Prediction of binding affinity and generation of synthetically feasible lead compounds. | nih.gov |

Future Prospects and Research Frontiers for 3 Bromomethyl 3 Fluoropyrrolidine Chemistry

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 3-(bromomethyl)-3-fluoropyrrolidine will likely prioritize the shift from traditional, multi-step syntheses, which often rely on harsh reagents and generate significant waste, to more sustainable alternatives.

Key areas of development include:

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for constructing heterocyclic systems under mild conditions. nih.gov Future routes could adapt visible-light-mediated deoxygenation strategies, which have been successfully used to synthesize chiral pyrrolidines from β-amino alcohols, to construct the 3-fluoro-pyrrolidine core. nih.gov This approach minimizes the use of stoichiometric, and often toxic, activating and reducing agents.

Bio-based Feedstocks: There is a growing interest in producing chemical building blocks from renewable biomass. researchgate.net For instance, sustainable routes have been proposed for producing pyrrolidones from levulinic acid, a well-known biorefinery platform chemical. researchgate.net Researchers may explore pathways to convert biomass-derived intermediates into fluorinated pyrrolidine (B122466) precursors, thereby reducing the reliance on petrochemical sources.

Aqueous Synthesis: Performing reactions in water is a key tenet of green chemistry. The development of organocatalysts, such as recyclable fluorous (S)-pyrrolidine sulfonamides, that function efficiently in water for reactions like Michael additions, showcases a promising direction. nih.gov Future syntheses of this compound or its derivatives could be designed to proceed in aqueous media, simplifying purification and reducing volatile organic solvent use.

| Synthetic Strategy | Principle | Potential Advantage |

| Photocatalysis | Use of visible light to drive chemical reactions via radical intermediates. nih.gov | Mild reaction conditions, reduced need for harsh chemical reagents. |

| Bio-based Feedstocks | Conversion of renewable biomass (e.g., levulinic acid) into chemical precursors. researchgate.net | Reduced carbon footprint, enhanced sustainability. |

| Aqueous Organocatalysis | Use of specialized catalysts that are effective and recyclable in water. nih.gov | Elimination of hazardous organic solvents, easier product separation. |

Expanding the Scope of Functionalization and Derivatization

The synthetic utility of this compound lies in its dual reactive sites: the secondary amine of the pyrrolidine ring and the electrophilic bromomethyl group. Future research will focus on leveraging these handles to create a diverse library of new molecules.

N-Functionalization: The secondary amine is a nucleophilic center ripe for derivatization. Standard techniques such as acylation, sulfonylation, and reductive amination can be employed. Advanced methods could involve pre-column derivatization with reagents like Boc anhydride (B1165640) for analytical purposes or for use as a protecting group in multi-step synthesis. google.com Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), is a common strategy to enhance volatility and improve chromatographic behavior for analysis. nih.govnih.gov

C-Functionalization via the Bromomethyl Group: The primary alkyl bromide is a potent electrophile, ideal for nucleophilic substitution (SN2) reactions. This allows for the introduction of a vast array of functional groups by reacting it with various nucleophiles (e.g., azides, thiols, cyanides, alkoxides, and carbanions). This versatility enables the straightforward linkage of the fluorinated pyrrolidine scaffold to other molecular fragments, which is crucial for applications in drug discovery and materials science.

Advanced Coupling Strategies: Beyond classical substitutions, modern transition-metal-catalyzed cross-coupling reactions could dramatically expand the scope of derivatization. Palladium-catalyzed hydroamination reactions, for example, provide efficient access to diverse difluoroalkylated indole (B1671886) derivatives and demonstrate the power of this approach for C-N bond formation. acs.org Similar strategies could be developed to couple the this compound core with various partners, creating complex and previously inaccessible molecular architectures.

Novel Applications in Underexplored Research Areas

The unique structural features of this compound make it a promising candidate for several cutting-edge research areas. The fluorine atom can enhance metabolic stability and binding affinity, while the reactive handle allows for its incorporation into larger systems.

Medicinal Chemistry and PET Imaging: Fluorinated pyrrolidines are privileged structures in medicinal chemistry. They have been incorporated into highly potent and selective inhibitors of caspases-3 and -7, which are key enzymes in apoptosis (programmed cell death). nih.gov The development of such inhibitors containing a fluorine-18 (B77423) radiolabel could lead to new radiotracers for visualizing apoptosis in vivo using Positron Emission Tomography (PET). nih.gov The bromomethyl group on this compound provides a convenient site for introducing the radioactive isotope or for tethering the scaffold to a targeting vector.

Advanced Materials Science: The chirality and polarity of fluorinated pyrrolidines can be exploited in materials science. For example, chiral fluorinated pyrrolidinium (B1226570) salts have been used to synthesize ionic liquids for high-voltage Li-ion batteries, exhibiting high oxidation stability. ossila.com Furthermore, enantiomerically pure fluorinated pyrrolidinium cations have been used to create perovskite ferroelectric materials that display circularly polarized luminescence and switchable dielectric constants at high temperatures, opening doors for applications in photonics and electronics. ossila.com

Organocatalysis: Pyrrolidine-based structures are central to the field of asymmetric organocatalysis. Chiral pyrrolidine derivatives have been shown to be highly effective catalysts for enantioselective reactions. nih.gov The specific stereochemistry and electronic properties imparted by the fluorine atom in this compound could be harnessed to design new classes of organocatalysts for challenging asymmetric transformations.

Focus on Enantioselective Synthesis and Chiral Induction

The carbon atom at the 3-position is a stereocenter, meaning this compound exists as a pair of enantiomers. As is common in pharmacology and materials science, these enantiomers can have vastly different properties and biological activities. ossila.com Therefore, the ability to selectively synthesize either the (R)- or (S)-enantiomer is of critical importance.

Future research will undoubtedly focus on developing robust methods for its enantioselective synthesis. Promising strategies from related systems include:

Asymmetric Catalysis: Both transition-metal catalysis and organocatalysis have proven effective for synthesizing chiral pyrrolidines. Gold-catalyzed asymmetric cyclization of propargylic sulfonamides can produce chiral 3-pyrrolines with excellent control. organic-chemistry.org Similarly, chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael reactions to generate fluorinated piperidine (B6355638) and indolizidinone scaffolds with high enantioselectivity. nih.gov

Substrate-Controlled Synthesis: Chiral starting materials, such as β-amino alcohols derived from the chiral pool, can be used to direct the stereochemical outcome of subsequent reactions, including visible-light-mediated cyclizations. nih.gov

Chiral Induction: Beyond its own synthesis, chiral this compound can be used as a chiral auxiliary or ligand to induce stereoselectivity in other reactions. The use of enantiopure (R)- and (S)-3-fluoropyrrolidinium cations to generate enantiomorphic perovskite ferroelectrics is a testament to the potential of such molecules to transfer chiral information to a bulk material. ossila.com

The development of scalable, enantioselective routes to both (R)- and (S)-3-(bromomethyl)-3-fluoropyrrolidine will be a key enabler for unlocking its full potential in all the application areas mentioned above.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(Bromomethyl)-3-fluoropyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The alkylation of fluoropyrrolidine precursors using bromomethylating agents (e.g., paramagnetic allylic bromides) in polar aprotic solvents like acetonitrile is a common approach. Temperature control (25–60°C) and catalyst selection (e.g., Lewis acids) are critical to minimize side reactions such as elimination. For example, alkylation with 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy in CH₃CN achieves moderate yields . Optimization should include monitoring via TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns; the bromomethyl group (CH₂Br) appears as a triplet (~δ 3.5–4.5 ppm) due to coupling with adjacent protons and fluorine.

- ¹⁹F NMR : A singlet near δ -180 to -200 ppm confirms the fluorinated pyrrolidine ring.

- IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-F (~1000–1100 cm⁻¹) validate functional groups. Cross-referencing with X-ray crystallography or DFT-calculated spectra enhances accuracy .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodological Answer : Fluorine's electronegativity reduces electron density at the adjacent bromomethyl group, polarizing the C-Br bond and accelerating SN2 reactions. However, steric hindrance from the pyrrolidine ring may limit accessibility. Computational studies (DFT) reveal transition-state geometries where fluorine stabilizes partial negative charges, favoring backside attack. Experimental validation using kinetic isotope effects or Hammett plots is recommended .

Q. What strategies mitigate competing elimination during alkylation of fluoropyrrolidine precursors?

- Methodological Answer :

- Solvent Choice : High-polarity solvents (e.g., DMF, CH₃CN) stabilize ionic intermediates, suppressing elimination .

- Temperature Control : Lower temperatures (0–25°C) reduce thermal decomposition.

- Catalyst Tuning : Bulky bases (e.g., DBU) minimize β-hydride elimination. Monitoring via GC-MS or in situ IR identifies byproducts for iterative optimization .

Q. How can DFT calculations resolve discrepancies between predicted and experimental regioselectivity in cross-coupling reactions?

- Methodological Answer : DFT models (e.g., B3LYP/6-31G*) predict electronic and steric effects at reactive sites. For Suzuki-Miyaura couplings, calculate Fukui indices to identify nucleophilic/electrophilic centers. If experimental results contradict predictions (e.g., unexpected C4 vs. C2 selectivity), re-evaluate solvent effects or transition-state solvation in simulations. Experimental validation via isotopic labeling or kinetic studies is essential .

Q. What precautions are necessary when handling paramagnetic intermediates in derivatization reactions?

- Methodological Answer : Paramagnetic species (e.g., nitroxide radicals) require inert atmospheres (N₂/Ar) to prevent oxidation. Use EPR spectroscopy to monitor radical stability. Quench reactions with ascorbic acid or TEMPO to terminate unpaired electron activity. Avoid ferromagnetic stir bars; use glass-coated alternatives .

Q. How do steric and electronic effects govern regioselectivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Steric maps (from XRD) and NBO analysis (via DFT) identify hindered sites. For example, bulky ligands (e.g., SPhos) favor coupling at less hindered positions. Electronic effects are probed using Hammett σ constants: electron-withdrawing fluorine directs electrophilic palladium to electron-rich regions. Compare results with analogous non-fluorinated bromopyrrolidines to isolate substituent effects .

Data Analysis & Contradictions

Q. How should researchers address inconsistencies between computational (DFT) and experimental stereochemical outcomes?

- Methodological Answer :

Solvent Modeling : Include explicit solvent molecules (e.g., acetonitrile) in DFT to account for solvation effects.

Transition-State Analysis : Compare calculated activation energies for competing pathways (e.g., cis vs. trans addition).

Experimental Cross-Validation : Use variable-temperature NMR or kinetic profiling to detect hidden intermediates. Adjust computational parameters (e.g., dispersion corrections) to align with empirical data .

Q. What analytical techniques validate the purity of this compound in complex reaction mixtures?

- Methodological Answer :

- HPLC-MS : Quantify residual precursors and byproducts (e.g., dehydrohalogenation products).

- Elemental Analysis : Confirm Br/F stoichiometry.

- DSC/TGA : Assess thermal stability and detect polymorphic impurities. Cross-correlate with NMR integration ratios for accuracy .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| C-Br Bond Length | XRD/DFT | 1.93–1.97 Å | |

| ¹⁹F NMR Chemical Shift | Bruker 400 MHz | δ -185 to -195 ppm (singlet) | |

| SN2 Reaction Rate (k) | Kinetic Study (CH₃CN, 25°C) | 1.2 × 10⁻³ L mol⁻¹ s⁻¹ | |

| DFT Activation Energy | B3LYP/6-31G* | 28.5 kcal/mol (cis pathway) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.